molecular formula C14H9NO3 B601668 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No.: B601668
CAS No.: 1218-69-5
M. Wt: 239.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a heterocyclic compound with the molecular formula C14H9NO3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one typically involves the reaction of salicylamide with salicyloyl chloride. The reaction is carried out by heating the mixture at 170°C, which leads to the formation of the desired benzoxazine compound . Another method involves the use of methanol as a solvent, where the reaction mixture is stirred at 25-30°C for 10 minutes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product. The compound is often used as an intermediate in the synthesis of other pharmaceuticals, such as Deferasirox .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-1,3-benzoxazole: Similar in structure but with a different heterocyclic ring.

    2-(2-Hydroxyphenyl)-1,3-benzothiazole: Contains a sulfur atom in the heterocyclic ring instead of oxygen.

    2-(2-Hydroxyphenyl)-1,3-benzimidazole: Features a nitrogen atom in the heterocyclic ring.

Uniqueness

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and its role as an intermediate in pharmaceutical synthesis highlight its importance in various scientific and industrial applications .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIROGSZPXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-69-5
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

106.0 g of salicyloyl chloride and 93.0 g of salicylamide are mixed and heated at 170° C. for 30 min until hydrogen chloride no longer escapes. The mixture is cooled and the residue is crystallized from ethanol. After drying, 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one is obtained as slightly yellow crystals of m.p. 206-208° C.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 6,465,504 discloses a process for preparing Deferasirox wherein the process includes reacting salicyloyl chloride with salicylamide at 170° C. to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol to obtain slight yellow color crystals of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one which is further reacted with 4-hydrazinebenzoic acid in presence of ethanol to give Deferasirox. Major drawback of this process is preparation of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one at high temperature and in the absence of solvent which causes formation of several impurities which is difficult to avoid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Xylene (1.5 L) and salicylic acid (1 Kg.) was added to a 5 L 4-neck round bottom flask equipped with a mechanical stirrer and thermocouple. Thionyl chloride (1.29 kg) was added at 10° C. to 15° C. After addition of thionyl chloride reaction mass is stirred at 10° C. to 15° C. for 30 minutes. Reaction mass is heated at 35-40° C. for 1 hr. Salicylamide solution (0.891 kg in 2.0 lit of Xylene) was added in reaction mass at 25° C.-30° C. After addition reaction mass was gradually heated at 80° C.-126° C. and stirred for 2 hrs. After the completion of reaction excess of Xylene was distilled out. Methanol was added in the reaction mass at 70° C.-80° C. and stirred for 1 hr. gradually cooled the reaction mass at 25-30° C. Filtered the solid and washed with Methanol and sucked it dry. Dry the obtained solid at 55-60° C. under vacuum tray drier.
Quantity
1.29 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.891 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 kg
Type
reactant
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

U.S. Pat. No. 6,465,504 discloses substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators. This patent describes a process for the preparation of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (deferasirox) (1) that involves the condensation of salicylamide (2) with salicyloyl chloride (3) by heating at 170° C. yielding 2-(2-hydroxyphenyl)-benz[e][1,3]oxazin-4-one (5), which reacts with 4-hydrazinobenzoic acid (6) in refluxing ethanol to give (1) (Scheme 1):
[Compound]
Name
substituted 3,5-diphenyl-1,2,4-triazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?

A1: this compound serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of this compound with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.

A2: The deferasirox derivatives synthesized using this compound have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.